2-Butynoic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, 1-methylethyl ester

Lipophilicity Partition Coefficient Solubility

2-Butynoic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, 1-methylethyl ester (CAS 172538-10-2) is a protected alkynoic acid ester building block featuring a tetrahydro-2H-pyran-2-yl (THP) ether-protected propargylic alcohol and an isopropyl ester. It belongs to a family of 4-(THP-oxy)but-2-ynoic acid derivatives commonly utilized in multi-step organic synthesis for drug discovery and agrochemical research.

Molecular Formula C12H18O4
Molecular Weight 226.27 g/mol
CAS No. 172538-10-2
Cat. No. B12552099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butynoic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, 1-methylethyl ester
CAS172538-10-2
Molecular FormulaC12H18O4
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C#CCOC1CCCCO1
InChIInChI=1S/C12H18O4/c1-10(2)16-11(13)6-5-9-15-12-7-3-4-8-14-12/h10,12H,3-4,7-9H2,1-2H3
InChIKeyHQLCFTVXUTVSQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2-Butynoic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, 1-methylethyl ester (CAS 172538-10-2)


2-Butynoic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, 1-methylethyl ester (CAS 172538-10-2) is a protected alkynoic acid ester building block featuring a tetrahydro-2H-pyran-2-yl (THP) ether-protected propargylic alcohol and an isopropyl ester. It belongs to a family of 4-(THP-oxy)but-2-ynoic acid derivatives commonly utilized in multi-step organic synthesis for drug discovery and agrochemical research. Its physicochemical signature, including a LogP of 1.48460, defines its behavior in partitioning and solubility contexts .

Why Generic Substitution of 4-(THP-oxy)but-2-ynoic Acid Esters Fails for This CAS


Substituting 2-Butynoic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, 1-methylethyl ester with its methyl or ethyl ester homologs is not risk-free in lipophilicity-driven processes. The isopropyl ester (LogP 1.48) is significantly more lipophilic than the methyl (LogP 0.71) and ethyl (LogP 1.10) esters . This quantitative difference can alter compound retention times, membrane permeability, and phase-transfer behavior in both synthetic and biological assays . Generic substitution without accounting for this delta can lead to unexpected reaction kinetics, purification challenges, or misleading biological results.

Quantitative Evidence Guide for 2-Butynoic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, 1-methylethyl ester Procurement


Lipophilicity (LogP) Advantage of the Isopropyl Ester Over the Methyl and Ethyl Homologs

The isopropyl ester (target compound) exhibits significantly higher calculated lipophilicity (LogP 1.48460) compared to the methyl ester (LogP 0.70600) and the ethyl ester (LogP 1.09610) . This 0.78 and 0.39 LogP increase translates to a greater tendency to partition into organic phases, which can be critical for reactions requiring anhydrous conditions or in biological assays where passive membrane diffusion is desired.

Lipophilicity Partition Coefficient Solubility

Consistent Polar Surface Area (PSA) Across Ester Homologs Indicates Lipophilicity as the Key Differentiator

All three ester homologs share an identical calculated Topological Polar Surface Area (PSA) of 44.76 Ų, as the ester group variation does not alter the core hydrogen-bonding pharmacophore . This demonstrates that the primary physicochemical difference among these compounds is the lipophilicity driven by the alkyl ester moiety.

Polar Surface Area Physicochemical Properties Solubility

Molecular Weight and Exact Mass Differentiation for Analytical Purity Assessment

The target isopropyl ester possesses a molecular weight of 226.27 g/mol and an exact mass of 226.12100 Da, distinguishing it clearly from the methyl (MW: 198.22, exact mass: 198.08900) and ethyl (MW: 212.24, exact mass: 212.10500) esters . This mass difference is critical for LC-MS or GC-MS confirmation of compound identity and purity, preventing mix-ups in a laboratory inventory where visual appearance may be similar.

Exact Mass Molecular Weight Quality Control

Top Application Scenarios for 2-Butynoic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, 1-methylethyl ester Based on Quantifiable Evidence


Lipophilicity-Driven Drug Discovery for Enhanced Membrane Permeability

Given its LogP of 1.48, which is 0.78 log units higher than the methyl ester , this isopropyl ester is the superior choice in a medicinal chemistry program aiming to increase a candidate's passive membrane permeability. Researchers should procure this specific analog over the methyl ester when structure-activity relationship (SAR) data indicates a need for greater lipophilicity without altering the molecule's hydrogen-bonding capacity, as the PSA remains constant at 44.76 Ų .

Synthetic Route Optimization Requiring a Hydrophobic Ester Protecting Group

In multi-step syntheses where an intermediate requires enhanced solubility in non-polar organic solvents, the isopropyl ester's higher LogP is preferred . Its selection over the ethyl ester can simplify liquid-liquid extraction and chromatography steps by increasing the compound's retention in the organic phase, reducing yield losses during aqueous workups.

Analytical Method Development and Compound Management Quality Control

Procurement and inventory management groups should rely on the distinct exact mass of 226.12 Da to differentiate this compound from the methyl (198.09 Da) and ethyl (212.11 Da) esters . This is critical for setting up LC-MS methods that can quantify the correct isomer in a reaction mixture, preventing cross-contamination and ensuring the accuracy of biological assay results.

Exploring Ester Hydrolysis Kinetics with a Unique Alkyl Group

For fundamental physical organic chemistry studies on steric effects in ester hydrolysis, the isopropyl group provides a valuable, quantifiably distinct steric environment compared to methyl or ethyl. This compound can be selectively procured to study rate differences in basic or enzymatic hydrolysis, where the isopropyl moiety is expected to show markedly different hydrolysis half-lives, a key parameter for designing controlled-release prodrug systems.

Quote Request

Request a Quote for 2-Butynoic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, 1-methylethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.